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Compound of Interest

Compound Name: Apc 366 tfa

Cat. No.: B11932220

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Apc366 trifluoroacetate (TFA),
a selective inhibitor of mast cell tryptase. It details the compound's chemical structure,
physicochemical properties, mechanism of action, and key experimental findings, offering
valuable insights for its application in research and drug development.

Chemical Structure and Properties

Apc366, systematically named N-(1-Hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide, is a
peptidomimetic compound.[1][2] The trifluoroacetate salt is the commonly supplied form for
research purposes.

The chemical identity of Apc366 is defined by its specific stereochemistry and molecular
composition, which are crucial for its inhibitory activity against mast cell tryptase.

Table 1: Chemical and Physical Properties of Apc366 TFA
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Property Value Reference(s)

APC 366 trifluoroacetate, N2-
[(1-Hydroxy-2-

Synonyms naphthalenyl)carbonyl]-L- [1112]
arginyl-L-prolinamide

trifluoroacetate

White to off-white lyophilized
Appearance [1112]
powder

C22H28N604 (Free Base)
Molecular Formula [11[3]
C24H20F3N60s6 (TFA Salt)

] 440.50 g/mol (Free Base)
Molecular Weight [1][3]
554.52 g/mol (TFA Salt)

158921-85-8 (Free Base)
CAS Number [1][3]
2421110-28-1 (TFA Salt)

Purity >95% to 297% (by HPLC) [1][4]

N Soluble in Ethanol:Water (5
Solubility ] [4]
mg/mL in 20% EtOH)

Store at -20°C, sealed, away
Storage ) ) [11[3]
from moisture and light

FC(F)(C(0O)=0O)F.NC(NCCC--
INVALID-LINK--

Chemical Structure (SMILES) =0)=0)NC(C2=C(0)C3=CC=C [1][Z]
C=C3C=C2)=0)=N (for TFA

salt)

Mechanism of Action: Inhibition of the
Tryptase/PAR-2 Axis

Apc366 is a selective, competitive, and irreversible inhibitor of mast cell tryptase.[1][5][6]
Tryptase is a tetrameric serine protease, the most abundant protein mediator stored in the
secretory granules of mast cells.[7] Upon mast cell degranulation during an allergic or
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inflammatory response, tryptase is released into the extracellular milieu where it exerts its
biological effects, primarily through the activation of Protease-Activated Receptor 2 (PAR-2), a
G-protein-coupled receptor.[1][8]

Apc366 functions by blocking the catalytic site of tryptase, thereby preventing it from cleaving
and activating PAR-2. This inhibition disrupts the downstream signaling cascades that lead to

key features of allergic and fibrotic diseases.
Caption: Tryptase/PAR-2 signaling pathway inhibited by Apc366.

Quantitative Biological Data

The inhibitory potency of Apc366 has been quantified in various assays. It is important to note
a discrepancy in the reported Inhibitor Constant (Ki) values in the literature, which may reflect

different experimental conditions or tryptase sources.

Table 2: Inhibitory Activity of Apc366 against Human Tryptase

Parameter Value Reference(s)
ICso 1400 + 240 nM [6]

Ki 7.1 uM [4][9][10]

Ki 530 nM [6]

Note: The significant difference in reported Ki values may be due to variations in assay
conditions, such as incubation time and the source of the enzyme. A 2015 study noted that
Apc366 lacked high potency, which may favor the higher Ki value.[11]

Table 3: Summary of Key In Vivo & Clinical Findings for Apc366
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Model
System/Disease

Dosing Regimen

Key Outcomes Reference(s)

Allergic Asthma

(Human)

5 mg, aerosol
inhalation, 3 times/day

for 4 days

Significantly reduced

the late asthmatic

response (LAR) to

allergen challenge. No
significant effect on [12]
the early asthmatic

response (EAR) or

bronchial

hyperresponsiveness.

Allergic Airway
Response (Pig)

5mg in 1 mL water,
aerosol, administered
twice before allergen

challenge

Significantly reduced
the increase in airway
resistance (Raw) and
prevented the
: . [13][14]
decrease in dynamic
lung compliance
(Cdyn) following

allergen challenge.

Hepatic Fibrosis (Rat)

Not specified in

Reduced hepatic
fibrosis scores,
collagen content, and

serum biochemical

[4](8]

abstract markers. Decreased
expression of PAR-2
and a-smooth muscle
actin (a-SMA).
Reduced eosinophil
) ) 5 mg/kg, recruitment into the
Eosinophil o
] subcutaneous pleural cavity induced [31[5]
Recruitment (Mouse) S o
injection by a PAR-2 activating

peptide.

Experimental Protocols
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Detailed methodologies are critical for replicating and building upon existing research. Below
are summaries of key experimental protocols where Apc366 has been utilized.

Human Clinical Trial in Allergic Asthma (Krishna MT, et
al., 2001)

This study investigated the effect of inhaled Apc366 on allergen-induced airway responses in
asthmatic patients.

o Study Design: A randomized, double-blind, placebo-controlled, crossover study.

o Participants: 16 mild atopic asthmatics with previously demonstrated early and late asthmatic
responses (EAR and LAR) to a specific allergen.

e Treatment Protocol:

o Treatment Period: Subjects received either Apc366 (5 mg) or a matching placebo,
administered via aerosol inhalation three times daily for four consecutive days.

o Washout Period: A washout period separated the two treatment arms of the crossover
design.

o Allergen Challenge: On day 4 of each treatment period, subjects underwent an inhaled
allergen challenge.

o Histamine Challenge: On day 5, one hour after the final dose, bronchial
hyperresponsiveness (BHR) was assessed via a histamine challenge.

e Primary Endpoints:

o

EAR: Maximum fall in Forced Expiratory Volume in 1 second (FEV1) within the first 2 hours
post-allergen challenge.

o

LAR: Area under the curve for the percent fall in FEV1 from 3 to 8 hours post-challenge.

o

BHR: The provocative concentration of histamine causing a 20% fall in FEV1 (PCzo).

Caption: Experimental workflow for the Apc366 asthma clinical trial.
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Bile Duct Ligation-Induced Hepatic Fibrosis in Rats (Lu
J, et al., 2014)

This preclinical study aimed to determine if tryptase inhibition could prevent the development of

liver fibrosis.[8]

Animal Model: Male Sprague-Dawley rats.

» Fibrosis Induction: Hepatic fibrosis was induced by bile duct ligation (BDL), a standard
surgical procedure that causes cholestatic liver injury and subsequent fibrosis. A sham-
operated group served as a control.

e Treatment: A cohort of BDL rats was treated with the tryptase inhibitor Apc366.
o Endpoint Analysis: After the study period, the following parameters were assessed:

o Histology: Liver tissue was stained (e.g., with Masson's trichrome) to score the degree of
fibrosis.

o Biochemistry: Serum levels of liver enzymes (e.g., ALT, AST) were measured to assess

liver damage.

o Collagen Content: The amount of collagen in the liver tissue was quantified, likely via
hydroxyproline assay.

o Protein Expression: The expression of key fibrotic and signaling markers, including a-
smooth muscle actin (a-SMA, a marker of activated hepatic stellate cells) and PAR-2, was
determined using techniques like Western blotting or immunohistochemistry.

Eosinophil Recruitment in Mice (Matos NA, et al., 2013)

This study investigated the role of the tryptase/PAR-2 axis in recruiting eosinophils, a key event

in allergic inflammation.[9]
e Animal Model: Male BALB/c mice.

 Inflammatory Challenge: Inflammation was induced by injecting either mast cell tryptase or
the PAR-2 activating peptide (SLIGRL-NH-2) into the pleural cavity of the mice.
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» Pharmacological Intervention:

o To confirm the role of tryptase, mice challenged with the PAR-2 activating peptide were
pre-treated with Apc366 (5 mg/kg, s.c.).

o To confirm the role of PAR-2, mice challenged with tryptase were pre-treated with a PAR-2
antagonist.

o Endpoint Analysis: At 24 or 48 hours post-challenge, the pleural cavity was washed (lavage).

o Cell Counting: The total number of leukocytes and the specific number of eosinophils in
the lavage fluid were determined by cell counting and differential staining (e.g., May-
Grunwald-Giemsa).

o PAR-2 Expression: The expression of PAR-2 on the surface of pleural eosinophils was
analyzed by flow cytometry.

Conclusion

Apc366 TFA is a valuable research tool for investigating the roles of mast cell tryptase and
PAR-2 in various pathophysiological processes. Its ability to selectively inhibit tryptase has
been demonstrated in a range of preclinical models of asthma, inflammation, and fibrosis, as
well as in a human clinical trial for asthma. The data summarized herein provide a solid
foundation for researchers and drug development professionals to design future studies aimed
at elucidating the therapeutic potential of tryptase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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